molecular formula C22H27ClN2O3S B2907194 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-isopropylphenyl)acetamide CAS No. 941990-88-1

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-isopropylphenyl)acetamide

Cat. No.: B2907194
CAS No.: 941990-88-1
M. Wt: 434.98
InChI Key: MDDPAALPJWWNAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-isopropylphenyl)acetamide, also known as CR4056, is a novel analgesic drug that has shown promising results in preclinical studies. It belongs to the class of N-arylacetamide derivatives and has been developed as a non-opioid alternative for pain management.

Mechanism of Action

The exact mechanism of action of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-isopropylphenyl)acetamide is not fully understood, but it is believed to act through multiple pathways involved in pain processing. It has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which leads to increased levels of endocannabinoids in the body. Endocannabinoids are known to have analgesic and anti-inflammatory properties and can modulate pain perception.
Biochemical and physiological effects:
In addition to its analgesic properties, this compound has been found to have anti-inflammatory and antioxidant effects. It has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation. It has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-isopropylphenyl)acetamide has several advantages as a research tool, including its specificity for FAAH inhibition and its non-opioid mechanism of action. However, it also has limitations, such as its relatively low potency compared to other analgesic drugs and the need for further studies to fully understand its pharmacological effects.

Future Directions

Future research on 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-isopropylphenyl)acetamide could focus on its potential use in combination with other analgesic drugs or as a treatment for specific types of pain. It could also be studied for its effects on other physiological systems, such as the immune and nervous systems. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-isopropylphenyl)acetamide involves the condensation of piperidine-2-carboxylic acid with 4-chlorobenzenesulfonyl chloride and subsequent reaction with 4-isopropylaniline. The final product is obtained after purification and characterization by various spectroscopic techniques.

Scientific Research Applications

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-isopropylphenyl)acetamide has been extensively studied for its potential use in the treatment of various types of pain, including inflammatory, neuropathic, and cancer-related pain. It has shown efficacy in animal models of pain and has been found to be well-tolerated with minimal side effects.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O3S/c1-16(2)17-6-10-19(11-7-17)24-22(26)15-20-5-3-4-14-25(20)29(27,28)21-12-8-18(23)9-13-21/h6-13,16,20H,3-5,14-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDPAALPJWWNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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